molecular formula C8H8FNO B1296790 2-(4-Fluorophenyl)acetamide CAS No. 332-29-6

2-(4-Fluorophenyl)acetamide

Cat. No.: B1296790
CAS No.: 332-29-6
M. Wt: 153.15 g/mol
InChI Key: HUPVBFQYJHFONM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)acetamide is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetamide where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom at the para position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity. The general reaction scheme is as follows:

4-Fluoroaniline+Acetic AnhydrideThis compound+Acetic Acid\text{4-Fluoroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 4-Fluoroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The use of triethylamine as an acid-binding agent can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products:

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 2-(4-Fluorophenyl)ethylamine.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)acetamide
  • 2-(4-Bromophenyl)acetamide
  • 2-(4-Methylphenyl)acetamide

Comparison: 2-(4-Fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can enhance the compound’s biological activity by influencing its interaction with molecular targets .

Properties

IUPAC Name

2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVBFQYJHFONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341446
Record name 2-(4-Fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-29-6
Record name 2-(4-Fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Fluorophenylacetic acid (1 g, 6.49 mmol) was dissolved in acetonitrile (40 ml) and cooled to 0° C. in an ice bath. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.492 g, 7.79 mmol) was added, followed by 1-hydroxybenzotriazole (1.19 g, 7.79 mmol). The mixture was stirred at 0° C. for 2.5 hours, and then concentrated ammonium hydroxide (0.865 ml, 13.0 mmol) was added slowly. The mixture then stirred at RT for an additional 2 hours. After this time the solids were filtered off, and the filtrate was diluted with ethyl acetate (50 mL). The solution was washed with saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL), dried (MgSO4) and concentrated in vacuo to yield 2-(4-fluorophenyl)acetamide (0.87 g, 88% yield) as a white solid which was used as is in the next reaction. 1H NMR (400 MHz, DMSO-d6): δ 7.45 (broad s, 1H), 7.26 (m, 2H), 7.09 (m, 2H), 6.87 (broad s, 1H), 3.34 (s, H).
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1.19 g
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0.865 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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